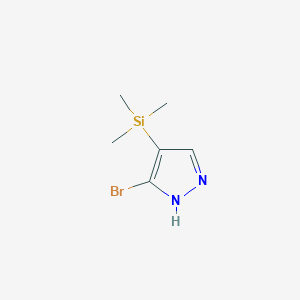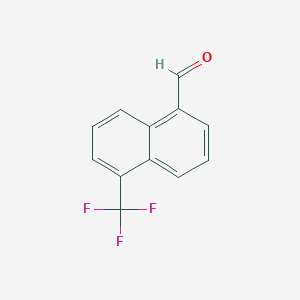
1-(Trifluoromethyl)naphthalene-5-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trifluoromethyl)naphthalene-5-carboxaldehyde is an organic compound with the molecular formula C12H7F3O It is a derivative of naphthalene, characterized by the presence of a trifluoromethyl group (-CF3) and a carboxaldehyde group (-CHO) attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the metalation of 1-(Trifluoromethyl)naphthalene using an organometallic or lithium dialkylamide-type base, followed by treatment with carbon dioxide . This process requires careful control of reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of 1-(Trifluoromethyl)naphthalene-5-carboxaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 1-(Trifluoromethyl)naphthalene-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Formation of 1-(Trifluoromethyl)naphthalene-5-carboxylic acid.
Reduction: Formation of 1-(Trifluoromethyl)naphthalene-5-methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
1-(Trifluoromethyl)naphthalene-5-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(Trifluoromethyl)naphthalene-5-carboxaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can influence the compound’s biological activity and its potential therapeutic applications.
類似化合物との比較
- 2-(Trifluoromethyl)naphthalene-5-carboxaldehyde
- 1-Naphthalenecarboxaldehyde
- 2-Naphthalenecarboxaldehyde
Comparison: 1-(Trifluoromethyl)naphthalene-5-carboxaldehyde is unique due to the presence of both the trifluoromethyl and carboxaldehyde groups on the naphthalene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, compared to similar compounds that lack one or both of these functional groups .
特性
分子式 |
C12H7F3O |
|---|---|
分子量 |
224.18 g/mol |
IUPAC名 |
5-(trifluoromethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H7F3O/c13-12(14,15)11-6-2-4-9-8(7-16)3-1-5-10(9)11/h1-7H |
InChIキー |
PGSWZJLFBGLXLB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C=CC=C(C2=C1)C(F)(F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-5-isobutylthieno[2,3-d]pyrimidine](/img/structure/B11883793.png)
![6-Isopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B11883795.png)

![5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11883809.png)
![1-(2,4-Dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidin-7-yl)guanidine](/img/structure/B11883810.png)
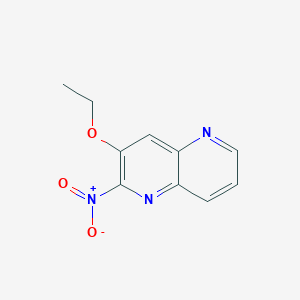

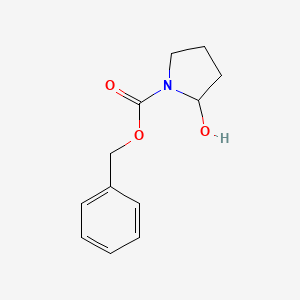
![Ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B11883844.png)
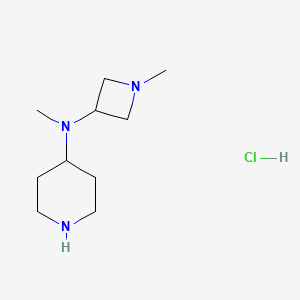
![4-Methoxy-6h-benzo[c]chromen-6-one](/img/structure/B11883866.png)
